molecular formula C10H8N2O4 B162441 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid CAS No. 131615-98-0

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid

Cat. No. B162441
CAS RN: 131615-98-0
M. Wt: 220.18 g/mol
InChI Key: UMQQAWNWJIXIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid, also known as DPA, is a synthetic compound that has been the subject of extensive scientific research in recent years. DPA is a pyrrolopyridine derivative that has shown promise in various biochemical and physiological applications.

Mechanism of Action

The mechanism of action of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, this compound can effectively inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have neuroprotective effects. Studies have demonstrated that this compound can protect against oxidative stress and prevent neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective at inhibiting DHODH, making it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the potential of this compound as a therapeutic agent for various diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise in various scientific research applications. Its potent inhibition of DHODH makes it a useful tool for studying the role of this enzyme in various biological processes. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid involves the reaction of 2,6-dioxo-3,4-dihydropyrrolo[3,4-c]pyrrole with acrylonitrile in the presence of a base. The resulting product is then hydrolyzed to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

properties

CAS RN

131615-98-0

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanoic acid

InChI

InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-3-2-4-11-7(6)9(12)14/h2-5H,1H3,(H,15,16)

InChI Key

UMQQAWNWJIXIHZ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2

synonyms

6H-Pyrrolo[3,4-b]pyridine-6-acetic acid, 5,7-dihydro--alpha--methyl-5,7-dioxo-

Origin of Product

United States

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